molecular formula C8H14N2O2S B139621 N-Boc-2-isothiocyanatoethylamine CAS No. 137743-46-5

N-Boc-2-isothiocyanatoethylamine

Cat. No. B139621
M. Wt: 202.28 g/mol
InChI Key: FWYDKMQRTRGCPC-UHFFFAOYSA-N
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Description

N-Boc-2-isothiocyanatoethylamine, also known as tert-Butyl N-(2-isothiocyanatoethyl)carbamate, is a chemical compound with the molecular formula C8H14N2O2S . It is a pale yellow solid with a molecular weight of 202.28 . This compound is used in the synthesis of 2-alkylamino-1-imidazolines .


Synthesis Analysis

N-Boc-2-isothiocyanatoethylamine is used in the synthesis of 2-alkylamino-1-imidazolines . The synthesis process involves the reaction of the compound with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of N-Boc-2-isothiocyanatoethylamine is represented by the SMILES string CC(C)(C)OC(=O)NCCN=C=S . The InChI key for the compound is FWYDKMQRTRGCPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Boc-2-isothiocyanatoethylamine is used as a reagent in cross-linking reactions . It is also used in the synthesis of 2-alkylamino-1-imidazolines .


Physical And Chemical Properties Analysis

N-Boc-2-isothiocyanatoethylamine is a pale yellow solid . It has a molecular weight of 202.28 and a density of 1.1±0.1 g/cm3 . The melting point of the compound is 85-89 °C .

Scientific Research Applications

Synthesis and Characterization

N-Boc-2-isothiocyanatoethylamine and related compounds have been explored for their synthetic utility and characterization. Sureshbabu et al. (2009) described the synthesis of N-Fmoc amino-alkyl isothiocyanates from protected amino acids, including Boc-protected variants. These compounds were used in the preparation of dithioureidopeptide esters, demonstrating their utility in peptidomimetics synthesis. The structural properties of Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates were elucidated through X-ray diffraction, revealing their orthorhombic crystal system and space group details (Sureshbabu et al., 2009).

Photocatalytic Applications

N-Boc-2-isothiocyanatoethylamine and related compounds have been applied in the field of photocatalysis. Dong et al. (2013) synthesized N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) through a hydrothermal treatment. N-BOC exhibited efficient visible light photocatalytic activity and high stability, showing promise for air cleaning applications. The nitrogen doping and special hierarchical structure of N-BOC were crucial for its durable photocatalytic activity (Dong et al., 2013).

Polymer Chemistry

N-Boc-2-isothiocyanatoethylamine and related compounds have been utilized in polymer chemistry. Jing et al. (2019) investigated the radical polymerization of BHEMA and its copolymerizations with various methacrylates. They studied the thermal decomposition behavior of the resulting polymers, revealing that the deprotection of the BOC group occurred at approximately 200°C, with the release of isobutene and carbon dioxide. This study provided insights into the thermal stability and decomposition mechanisms of BOC-containing polymers (Jing et al., 2019).

Pharmaceutical Intermediate Production

In the context of pharmaceutical production, N-Boc-2-isothiocyanatoethylamine-related compounds have been employed as precursors. Pollet et al. (2009) discussed the continuous flow system for the production of (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, a key intermediate in HIV protease inhibitors. The study highlighted the challenges and solutions in converting traditional batch processes to continuous flow systems, indicating the potential of these compounds in streamlining pharmaceutical manufacturing processes (Pollet et al., 2009).

Environmental and Analytical Chemistry

N-Boc-2-isothiocyanatoethylamine and related compounds have found applications in environmental and analytical chemistry. Xiong et al. (2021) discussed the use of compound-specific isotope analysis (CSIA) in identifying sources, transformation mechanisms, and metabolism of brominated organic compounds (BOCs). The review highlighted the significance of CSIA in understanding the environmental behavior of BOCs, indicating the broader implications of these compounds in environmental science (Xiong et al., 2021).

Safety And Hazards

N-Boc-2-isothiocyanatoethylamine is harmful . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . The compound should be stored at 0-8 °C .

properties

IUPAC Name

tert-butyl N-(2-isothiocyanatoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-8(2,3)12-7(11)10-5-4-9-6-13/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYDKMQRTRGCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400968
Record name N-Boc-2-isothiocyanatoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-isothiocyanatoethylamine

CAS RN

137743-46-5
Record name N-Boc-2-isothiocyanatoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-isothiocyanatoethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ishikawa, D Kubota, M Yamamoto, C Kuroda… - Bioorganic & medicinal …, 2006 - Elsevier
… After several trials, N-Boc-2-isothiocyanatoethylamine 8 was found to couple with the amines 4a,b to afford thioureas 15a,b, which were cyclized to furnish the imidazolidines 16a,b. …
Number of citations: 40 www.sciencedirect.com

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